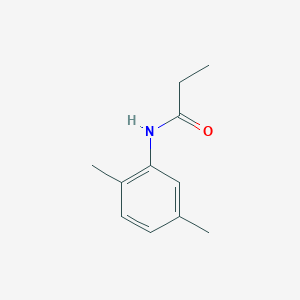
N-(2,5-dimethylphenyl)propanamide
Description
N-(2,5-Dimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 2,5-dimethylphenyl group at the nitrogen atom. Its molecular formula is typically C11H15NO, though derivatives with additional functional groups (e.g., sulfonyl, oxadiazole, or thiadiazole moieties) are common in pharmacological and agrochemical research. The compound has garnered attention for its role in inhibiting photosynthetic electron transport (PET) in chloroplasts and as a scaffold in herbicide development . Structural features such as substituent position, lipophilicity, and electronic properties significantly influence its bioactivity and physicochemical characteristics.
Properties
CAS No. |
50824-88-9 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
LLCRDESLNBFWRK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C)C |
Other CAS No. |
50824-88-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
Substituent Position
N-(2,5-Dimethylphenyl)propanamide vs. N-(3,5-Dimethylphenyl)propanamide
The position of methyl groups on the phenyl ring critically impacts activity. For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits PET-inhibiting activity (IC50 ~10 µM), comparable to its 3,5-dimethylphenyl analog . However, steric and electronic differences arise: the 2,5-substitution pattern may enhance interactions with hydrophobic pockets in photosystem II, while the symmetrical 3,5-substitution could optimize electron-withdrawing effects.N-(2,6-Dimethylphenyl)propanamide
In compound 7f (), replacing the 2,5-dimethyl group with 2,6-dimethyl reduces melting point (84–86°C vs. 89–91°C for 2,5-dimethyl), suggesting altered crystallinity due to steric hindrance. This positional isomerism may also affect binding kinetics in biological systems.
Functional Group Modifications
- Such modifications contrast with simpler analogs like 7e (), which features a sulfonyl-piperidine-oxadiazole chain (molecular weight 535 g/mol), enhancing lipophilicity and membrane permeability .
Electron-Withdrawing vs. Electron-Donating Groups
Fluorine-substituted analogs (e.g., N-(2,5-difluorophenyl)propanamide) in show stronger PET inhibition than methyl-substituted derivatives, attributed to fluorine’s electron-withdrawing nature, which stabilizes charge transfer in photosystem II .
Physicochemical Properties
Melting Points and Solubility
Melting points decrease with ortho-substituents (e.g., 2,6-dimethylphenyl), likely due to reduced symmetry and weaker crystal lattice interactions. Higher molecular weight derivatives (e.g., 535 g/mol in ) exhibit lower solubility in polar solvents, necessitating formulation adjustments for agricultural use .
Spectroscopic Data
- IR Spectroscopy : Compounds with amide groups show characteristic C=O stretches (~1680 cm⁻¹) and N-H bends (~3250 cm⁻¹) (). Thiadiazole derivatives display additional C=N stretches (~1530 cm⁻¹) .
- NMR : The 2,5-dimethylphenyl group in 7e () produces distinct aromatic proton signals at δ 6.8–7.2 ppm, differing from 3,4-dimethylphenyl analogs (δ 7.0–7.5 ppm) due to electronic environments .
Comparative Efficacy in Herbicide Scaffolds
- Sulfonamide Derivatives : Compound 17h (), featuring a 2,5-dimethylphenyl group and sulfamoyl moiety, shows 78% yield and herbicidal activity, likely due to enhanced target-site binding vs. smaller substituents .
- Thiazole and Oxadiazole Hybrids : Derivatives like 7f () exhibit moderate antifungal activity, though less potent than PET inhibitors, highlighting the role of functional group selection in target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


